![molecular formula C12H19NO3S B602919 {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine CAS No. 1206117-11-4](/img/structure/B602919.png)
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine typically involves multiple steps. One common method includes the sulfonation of a precursor compound followed by the introduction of the methylamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}ethylamine
- {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}propylamine
Uniqueness
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine is unique due to its specific structural features, such as the presence of the methoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1206117-11-4 |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35g/mol |
IUPAC Name |
2-methoxy-N,4-dimethyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-8(2)10-7-12(17(14,15)13-4)11(16-5)6-9(10)3/h6-8,13H,1-5H3 |
InChI Key |
JTAYCXKYANDCRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)

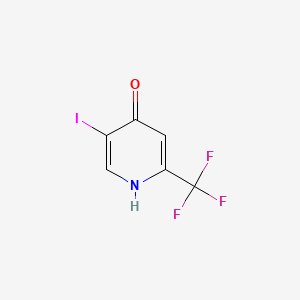


![[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B602848.png)
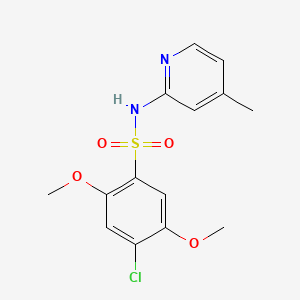
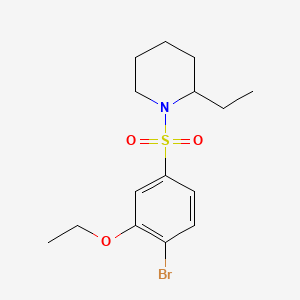
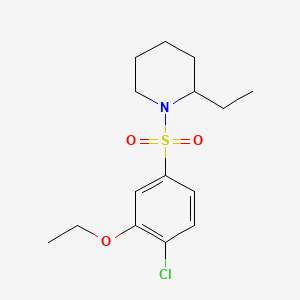
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)
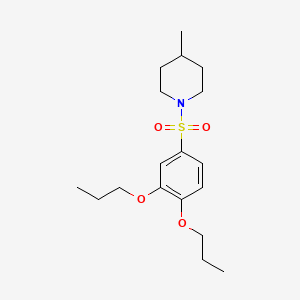
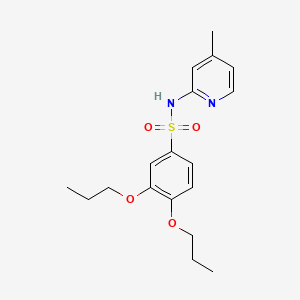
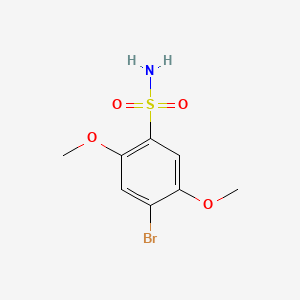
![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
